-Methylquinolin-8-ol can be synthesized through various methods, including:
Research suggests potential applications for 7-Methylquinolin-8-ol in various fields, although much remains under investigation:
7-Methylquinolin-8-ol is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, characterized by a methyl group at the 7th position and a hydroxyl group at the 8th position on the quinoline ring. This compound is recognized for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure contributes to its chemical reactivity and biological activity, making it a subject of interest in research and industrial applications .
7-Methylquinolin-8-ol exhibits significant biological activity, particularly in antimicrobial and anticancer applications. It has been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, it may interact with various enzymes and receptors, contributing to its potential therapeutic effects .
The synthesis of 7-Methylquinolin-8-ol can be achieved through several methods:
7-Methylquinolin-8-ol finds applications across various fields:
Studies have shown that 7-Methylquinolin-8-ol interacts with various biological targets, including enzymes involved in DNA replication and repair. Its ability to inhibit specific pathways makes it a candidate for further research in drug development, particularly for bacterial infections and cancer treatment .
Several compounds share structural similarities with 7-Methylquinolin-8-ol, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Quinoline | Basic structure without substituents | Parent compound lacking functional groups |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Lacks methyl group; used as a chelating agent |
| 7-Chloroquinoline | Chlorine atom at position 7 | Halogenated derivative; different reactivity |
7-Methylquinolin-8-ol is unique due to the combination of both a methyl group and a hydroxyl group on the quinoline ring. This structural modification enhances its chemical reactivity and biological activity compared to its parent compound and other derivatives, making it particularly valuable in medicinal chemistry .
7-Methylquinolin-8-ol is an organic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 grams per mole [1]. The compound represents a derivative of quinoline, characterized by the presence of a methyl group at the 7th position and a hydroxyl group at the 8th position on the quinoline ring system [1] . The chemical structure consists of a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, with specific functional group substitutions that define its unique chemical properties [1] [3].
The International Union of Pure and Applied Chemistry name for this compound is 7-methylquinolin-8-ol, and it is registered under the Chemical Abstracts Service number 5541-68-4 [1] [4]. The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=C(C2=C(C=CC=N2)C=C1)O, which accurately describes the arrangement of atoms within the molecular structure [1] [3]. The International Chemical Identifier key for this compound is LUOZEWPJSYBORW-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification [1] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Chemical Abstracts Service Number | 5541-68-4 | [1] [4] |
| International Chemical Identifier Key | LUOZEWPJSYBORW-UHFFFAOYSA-N | [1] [4] |
| Exact Mass | 159.068413911 Da | [1] |
| Monoisotopic Mass | 159.068413911 Da | [1] |
The structural characteristics of 7-methylquinolin-8-ol include one hydrogen bond donor count and two hydrogen bond acceptor counts, attributed to the hydroxyl group and nitrogen atom respectively [1]. The compound exhibits zero rotatable bonds, indicating a rigid molecular structure typical of fused aromatic ring systems [1]. The topological polar surface area measures 33.1 Ų, which influences the compound's solubility and biological permeability characteristics [1].
The thermal properties of 7-methylquinolin-8-ol have been characterized through various analytical techniques. The compound exhibits a boiling point of 318.5°C at 760 millimeters of mercury pressure, indicating significant thermal stability under standard atmospheric conditions [5]. This elevated boiling point reflects the strong intermolecular forces present in the compound, particularly hydrogen bonding interactions involving the hydroxyl group and aromatic π-π stacking interactions [5].
Comparative analysis with related methylquinolin-8-ol isomers provides insight into positional effects on thermal properties. The 2-methylquinolin-8-ol isomer demonstrates a boiling point of 267.0°C at 760 millimeters of mercury and a melting point range of 71-73°C [6] [7]. These differences highlight the influence of methyl group positioning on the overall molecular properties and intermolecular interactions [6] [7].
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
|---|---|---|---|
| 7-Methylquinolin-8-ol | Not determined | 318.5 | [5] |
| 2-Methylquinolin-8-ol | 71-73 | 267.0 | [6] [7] |
| 8-Methylquinoline | -80 | 247.5 | [8] |
Thermal stability studies of quinolin-8-ol derivatives indicate that the presence of substituents affects decomposition pathways and thermal behavior [9] [10]. The thermal stability of quinoline derivatives generally follows patterns related to substituent effects, with electron-withdrawing groups typically enhancing thermal stability compared to electron-donating groups [10].
The solubility characteristics of 7-methylquinolin-8-ol are influenced by its amphiphilic nature, possessing both hydrophilic hydroxyl functionality and hydrophobic aromatic character. The compound demonstrates moderate lipophilicity with a calculated partition coefficient (XLogP3-AA) of 2.2, indicating favorable solubility in organic solvents while maintaining some aqueous solubility [1] [5].
Solubility in organic solvents is generally favorable due to the aromatic quinoline framework. The compound shows enhanced solubility in polar organic solvents such as ethanol and methanol, where hydrogen bonding interactions between the hydroxyl group and solvent molecules facilitate dissolution [11] [12]. The logarithmic partition coefficient (LogP) value of 2.24880 suggests moderate hydrophobicity, which influences both solubility and biological distribution properties [5].
| Solvent Type | Solubility Characteristics | Mechanism |
|---|---|---|
| Water | Limited solubility | Hydrophobic aromatic system |
| Ethanol | Enhanced solubility | Hydrogen bonding with hydroxyl group |
| Methanol | Enhanced solubility | Hydrogen bonding interactions |
| Organic solvents | Generally favorable | π-π interactions and van der Waals forces |
The influence of pH on solubility represents a critical parameter for 7-methylquinolin-8-ol. The compound can undergo protonation at the quinoline nitrogen under acidic conditions, potentially increasing water solubility through formation of charged species [11] [12]. Conversely, deprotonation of the hydroxyl group under basic conditions may alter solubility profiles by creating anionic species with different solvation characteristics [11].
The stability parameters of 7-methylquinolin-8-ol encompass thermal, chemical, and photochemical stability under various environmental conditions. Thermal stability analysis indicates that quinolin-8-ol derivatives generally exhibit good thermal stability up to elevated temperatures before undergoing decomposition processes [9] [10]. The compound maintains structural integrity under normal storage conditions when kept in inert atmospheres at room temperature [4].
Chemical stability of 7-methylquinolin-8-ol is influenced by the electron distribution within the quinoline ring system and the presence of the hydroxyl functional group. The compound demonstrates stability under normal atmospheric conditions, though prolonged exposure to oxidizing agents may result in chemical modification [13]. Storage recommendations typically specify inert atmosphere conditions to prevent oxidative degradation [4].
| Stability Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Thermal | Room temperature | Stable | [4] |
| Chemical | Inert atmosphere | Stable | [4] |
| Storage | Below 30°C | Recommended | [7] |
| Atmospheric | Normal conditions | Generally stable | [13] |
Photochemical stability represents another important consideration for 7-methylquinolin-8-ol. Quinoline derivatives can undergo photoinduced reactions, particularly involving excited-state proton transfer processes between the hydroxyl group and quinoline nitrogen [14] [15]. These photochemical processes may influence the compound's stability under light exposure conditions and should be considered for storage and handling protocols [14].
The hydroxyl group at the 8-position exhibits phenolic character due to its attachment to the aromatic ring system, making it capable of proton donation under appropriate conditions [15] [17]. The proximity of the hydroxyl group to the quinoline nitrogen creates unique electronic interactions that influence both the acidity of the hydroxyl group and the basicity of the nitrogen atom [15]. These intramolecular interactions result in the formation of zwitterionic forms under certain conditions [17].
| Functional Group | Property | Approximate pKa | Behavior |
|---|---|---|---|
| Quinoline nitrogen | Basic | ~5 | Proton acceptor |
| Hydroxyl group | Acidic | ~10 | Proton donor |
| Overall compound | Amphoteric | Dual values | pH-dependent |
The methyl substituent at the 7-position exerts electronic effects that can influence the acid-base properties through inductive and hyperconjugative interactions [7] [18]. These effects may result in slight modifications to the pKa values compared to the unsubstituted 8-hydroxyquinoline parent compound [18]. The electron-donating nature of the methyl group can increase the basicity of the quinoline nitrogen while potentially decreasing the acidity of the hydroxyl group [7].
The oxidation-reduction behavior of 7-methylquinolin-8-ol involves multiple potential redox-active sites within the molecular structure. The quinoline ring system can participate in both oxidation and reduction processes, while the hydroxyl group represents a primary site for oxidation reactions [19] [20]. Electrochemical studies of 8-hydroxyquinoline derivatives indicate that these compounds are electroactive primarily at extreme potential ranges [19].
The quinoline nitrogen can undergo reduction processes under appropriate conditions, while the aromatic ring system may participate in oxidation reactions leading to quinone-type products [20] [21]. The hydroxyl group at the 8-position is particularly susceptible to oxidation, potentially forming quinone derivatives or undergoing coupling reactions [20]. These oxidation processes can be catalyzed by various oxidizing agents or occur through electrochemical pathways [21].
| Redox Process | Site | Potential Range | Product Type |
|---|---|---|---|
| Oxidation | Hydroxyl group | Moderate | Quinone derivatives |
| Oxidation | Aromatic ring | High | Coupled products |
| Reduction | Quinoline nitrogen | Low | Reduced quinoline |
| Electrochemical | Multiple sites | Variable | Complex mixtures |
Metal coordination significantly influences the redox behavior of 7-methylquinolin-8-ol through chelation with the nitrogen and oxygen donor atoms [19] [17]. The formation of metal complexes can stabilize certain oxidation states and modify the redox potentials of the organic ligand [19]. These metal-ligand interactions represent important considerations for understanding the compound's behavior in biological and environmental systems where metal ions are present [17].
The functional group reactivity of 7-methylquinolin-8-ol is dominated by the quinoline nitrogen, the phenolic hydroxyl group, and the aromatic ring system. The quinoline nitrogen acts as a nucleophilic site, capable of coordination with electrophiles and metal ions through its lone pair of electrons [14] [17]. This nucleophilic character enables the formation of coordination complexes and participation in various substitution reactions [14].
The hydroxyl group exhibits typical phenolic reactivity, including hydrogen bonding interactions, metal chelation, and susceptibility to electrophilic aromatic substitution reactions [17] [21]. The phenolic nature of the hydroxyl group allows for ester and ether formation through appropriate synthetic methodologies [20]. Additionally, the hydroxyl group can participate in condensation reactions and serve as a hydrogen bond donor in supramolecular assemblies [17].
| Functional Group | Reaction Type | Mechanism | Products |
|---|---|---|---|
| Quinoline nitrogen | Coordination | Lone pair donation | Metal complexes |
| Hydroxyl group | Chelation | Bidentate binding | Stable chelates |
| Aromatic system | Substitution | Electrophilic attack | Substituted derivatives |
| Methyl group | Oxidation | Radical processes | Aldehyde/carboxylic acid |